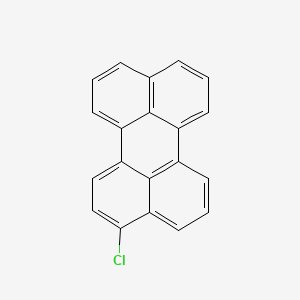

3-Chloroperylene

Description

However, based on nomenclature conventions, 3-Chloroperylene likely refers to a chlorinated derivative of perylene, a polycyclic aromatic hydrocarbon (PAH) with fused benzene rings. Chlorination at the 3-position would influence its electronic properties, solubility, and reactivity compared to non-halogenated perylene or other halogenated analogs.

Properties

IUPAC Name |

3-chloroperylene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11Cl/c21-18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQIKQJOYFRONC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00217237 | |

| Record name | Perylene, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67024-83-3 | |

| Record name | Perylene, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067024833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perylene, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroperylene typically involves the chlorination of perylene. One common method is the direct chlorination of perylene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product is achieved through techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Chloroperylene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form perylenequinone derivatives.

Reduction Reactions: Reduction of this compound can lead to the formation of hydrogenated derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Substitution Reactions: Products include various substituted perylene derivatives.

Oxidation Reactions: Major products are perylenequinones.

Reduction Reactions: Hydrogenated perylene derivatives are formed.

Scientific Research Applications

Organic Electronics

3-Chloroperylene is primarily utilized in the development of organic electronic materials, particularly as a component in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Its structural properties allow it to function effectively as a non-fullerene acceptor (NFA) in OPVs.

Non-Fullerene Acceptors (NFAs)

- Enhanced Stability : Perylene diimides (PDIs), including chlorinated variants like this compound, exhibit high thermal and photo-stability, making them suitable for long-lasting solar cells .

- Electron Transport : The electron affinity of PDIs allows them to facilitate charge separation and transport within the photovoltaic device, enhancing efficiency .

| Property | Value |

|---|---|

| Thermal Stability | High |

| Electron Affinity | High |

| Application | Non-Fullerene Acceptors |

Antiviral Research

Recent studies have indicated that perylene-based compounds, including this compound derivatives, possess broad-spectrum antiviral properties. These compounds have been shown to inhibit various enveloped viruses.

Electromechanical Sensors

This compound derivatives are also being explored for use in electromechanical sensors due to their unique electronic properties.

Sensing Applications

- Pressure and Breath Sensors : Engineered PDI compounds exhibit sensitivity to mechanical stress, making them suitable for applications in pressure and breath sensing technologies .

- Functional Group Variability : The performance of these sensors can be tuned by varying the functional groups attached to the PDI core, allowing for tailored sensor responses .

| Sensor Type | Sensitivity Level |

|---|---|

| Pressure Sensors | High |

| Breath Sensors | Moderate |

Case Study 1: Organic Photovoltaics

A study demonstrated the efficacy of this compound as an NFA in OPVs, achieving a power conversion efficiency (PCE) exceeding 17% when combined with appropriate polymeric donors. This advancement highlights the potential of chlorinated PDIs in improving solar cell performance through enhanced light absorption and charge transport capabilities .

Case Study 2: Antiviral Efficacy

In vitro studies revealed that this compound derivatives exhibited significant antiviral activity against SARS-CoV-2 and influenza A virus. The introduction of positively charged groups improved their solubility and bioavailability, facilitating further research into their therapeutic potential against viral infections .

Mechanism of Action

The mechanism of action of 3-Chloroperylene involves its interaction with molecular targets through its aromatic structure and the presence of the chlorine atom. The compound can intercalate into DNA, affecting its function and leading to potential biological effects. Additionally, its ability to undergo redox reactions makes it a candidate for use in electronic applications where charge transfer processes are crucial.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on chlorinated benzene derivatives and PAHs referenced in the provided materials.

2.1. Chlorinated Aromatic Compounds

2.1.1. 3-Chlorobenzaldehyde (CAS 587-04-2)

- Structure : Chlorine substitution at the meta position of benzaldehyde.

- Properties : High purity (100% mass), reactive aldehyde group, and acute toxicity requiring immediate medical intervention upon exposure .

- Comparison: Unlike 3-Chloroperylene, 3-Chlorobenzaldehyde is a monoaromatic compound with a polar functional group, leading to higher solubility in polar solvents.

2.1.2. 3-Chlorophenol (CAS 108-43-0)

- Structure: Chlorine at the meta position of phenol.

- Applications : Used in agrochemicals and pharmaceuticals; exhibits moderate toxicity (LD50 ~570 mg/kg in rats) and environmental persistence .

- Comparison: 3-Chlorophenol’s hydroxyl group enhances hydrogen bonding, whereas this compound’s extended π-conjugation would prioritize nonpolar interactions and photostability.

2.2. Chlorinated Polycyclic Compounds

2.2.1. Chloronitrobenzenes

- Reactivity : Photochemical degradation studies show meta-chlorinated nitrobenzenes exhibit slower degradation rates compared to ortho/para isomers due to steric and electronic effects .

- Comparison : this compound’s photodegradation behavior may parallel chloronitrobenzenes, but its larger aromatic system could reduce reactivity under UV light.

2.2.2. Trichloroethylene (CAS 79-01-6)

- Properties: Volatile, lipophilic, and carcinogenic (EPA classification) .

- Comparison : Unlike trichloroethylene’s aliphatic structure, this compound’s rigid aromatic framework would limit volatility and enhance persistence in environmental matrices.

Hypothetical Properties of this compound

Based on structural analogs:

- Solubility : Expected to be low in water (similar to perylene’s ~0.1 mg/L solubility) but higher in organic solvents like toluene.

- Applications: Potential use in organic electronics (e.g., as a dopant in OLEDs) due to extended conjugation and electron-withdrawing chlorine substituent.

Data Table: Comparative Properties

*Estimated values based on structural analogs.

Biological Activity

3-Chloroperylene, a derivative of perylene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Research has shown that chlorinated perylene derivatives exhibit notable antimicrobial properties. A study indicated that various derivatives, including this compound, were tested against several bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. In vitro assays revealed that this compound inhibited bacterial growth effectively, comparable to standard antibiotics like penicillin and tetracycline .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (Penicillin) |

|---|---|---|

| E. coli | 15 | 18 |

| S. aureus | 20 | 22 |

| Bacillus subtilis | 17 | 19 |

Antiviral Activity

Recent studies have highlighted the antiviral potential of perylene derivatives, including this compound. These compounds have been investigated for their ability to act as fusion inhibitors against enveloped viruses such as herpes simplex virus type 1 (HSV-1) and vesicular stomatitis virus (VSV). The mechanism involves the generation of singlet oxygen under light exposure, which enhances their antiviral efficacy .

Case Study: Antiviral Efficacy

In a study published in November 2023, researchers synthesized various alkyl derivatives of perylene and tested their antiviral activity. The results indicated that compounds with shorter alkyl chains exhibited stronger antiviral properties than those with longer chains. Specifically, this compound demonstrated significant inhibition of viral replication in cell culture assays, suggesting its potential for photodynamic therapy applications .

Anticancer Activity

The anticancer properties of chlorinated perylene derivatives have also been explored. Studies have shown that these compounds can induce apoptosis in cancer cell lines. For instance, research focused on triple-negative breast cancer (MDA-MB-231) cells revealed that this compound derivatives inhibited cell proliferation significantly at certain concentrations .

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 15 |

| Control (Doxorubicin) | MDA-MB-231 | 10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.